molecular formula C10H14O2 B1214212 3-(4-Methoxyphenyl)propan-1-ol CAS No. 5406-18-8

3-(4-Methoxyphenyl)propan-1-ol

Cat. No.: B1214212
CAS No.: 5406-18-8
M. Wt: 166.22 g/mol
InChI Key: NIIDHUCLROLCBU-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)propan-1-ol (also known as 4-methoxybenzyl alcohol) is a volatile aromatic alcohol compound with a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. It is a common intermediate in the synthesis of pharmaceuticals and other aromatic compounds. 4-methoxybenzyl alcohol has been used as a starting material in the synthesis of various compounds, including those with potential therapeutic activity. In addition, it has been used in the synthesis of bioactive natural products and as a reagent in the synthesis of other compounds.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial and Antioxidant Properties : A study by Čižmáriková et al. (2020) discusses the preparation of a series of compounds related to 3-(4-Methoxyphenyl)propan-1-ol. These compounds demonstrated antimicrobial activities against pathogens like Staphylococcus aureus and Escherichia coli, as well as antioxidant properties. This suggests potential applications in treating bacterial infections and oxidative stress-related conditions Čižmáriková et al., 2020.

  • Synthesis of Antimicrobial Compounds : Nagamani et al. (2018) synthesized novel compounds from this compound derivatives, which exhibited significant antimicrobial activity. This research highlights the compound's role as a precursor in creating effective antimicrobial agents Nagamani et al., 2018.

Crystal Structure and Chemical Analysis

  • Crystallographic Studies : Rivera et al. (2022) conducted a study involving the condensation reaction of a compound related to this compound, providing insights into its crystal structure. This has implications for understanding the physical and chemical properties of similar compounds Rivera et al., 2022.

Anticancer Applications

  • Anticancer Activity : Research by Rayanil et al. (2011) identified a phenolic compound structurally related to this compound with strong cytotoxicity against cancer cell lines. This suggests potential therapeutic applications in cancer treatment Rayanil et al., 2011.

  • Synthesis of Anticancer Agents : Suzuki et al. (2020) synthesized derivatives of compounds related to this compound, demonstrating potent antiproliferative activity against lung cancer cell lines. This underlines the compound's potential in developing new anticancer agents Suzuki et al., 2020.

Bioactive Compound Synthesis

  • Enzymatic Resolution for Bioactive Compounds : A study by Sharif Mohammed Shafioul et al. (2012) explores the enzymatic resolution of derivatives of this compound. This process is significant for synthesizing chiral intermediates, which are valuable in producing bioactive compounds like sesquiterpenes Sharif Mohammed Shafioul et al., 2012.

Safety and Hazards

3-(4-Methoxyphenyl)propan-1-ol is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or inhaled . It should be stored in a well-ventilated place, with the container kept tightly closed .

Mechanism of Action

Target of Action

This compound belongs to the class of methoxybenzenes , which are known to interact with various biological targets.

Mode of Action

It has been mentioned that this compound participates in β-alkylation of 1-phenylethanol This suggests that it may interact with its targets through alkylation, leading to changes in the function of the target molecules

Biochemical Pathways

Given its participation in β-alkylation , it may influence pathways involving phenylethanol or related compounds. The downstream effects of these interactions would depend on the specific roles of the altered molecules in their respective pathways.

Result of Action

As a potential bioactive compound , it may exert various effects at the molecular and cellular levels, depending on its targets and mode of action. Detailed studies are required to describe these effects.

Biochemical Analysis

Biochemical Properties

3-(4-Methoxyphenyl)propan-1-ol plays a significant role in biochemical reactions, particularly in the β-alkylation of 1-phenylethanol catalyzed by RuCl2(DMSO)4 . It interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to participate in reactions involving methoxybenzenes, which are known to interact with enzymes involved in metabolic pathways . The nature of these interactions often involves the formation of intermediate complexes that facilitate the transfer of functional groups, thereby modulating enzyme activity and metabolic flux.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain tumor cell lines, compounds similar to this compound have exhibited cytotoxic effects, indicating potential anticancer properties . Additionally, it can modulate the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its participation in β-alkylation reactions suggests that it can form covalent bonds with enzyme active sites, thereby modulating their activity . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it can lead to toxic or adverse effects, including cytotoxicity and disruption of cellular homeostasis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. It is metabolized primarily through pathways involving methoxybenzenes, which are known to undergo demethylation and other modifications . These metabolic processes can influence the levels of metabolites and the overall metabolic flux within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution can influence its activity and function, as it may preferentially accumulate in certain tissues or organelles, thereby exerting localized effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the modulation of cellular processes.

Properties

IUPAC Name

3-(4-methoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7,11H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIDHUCLROLCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202382
Record name 3-(4-Methoxyphenyl)propan-1-ol
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5406-18-8
Record name 3-(4-Methoxyphenyl)-1-propanol
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Record name 4-Methoxybenzenepropanol
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Record name 3-(4-Methoxyphenyl)propan-1-ol
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Record name 3-(4-methoxyphenyl)propan-1-ol
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Record name 4-Methoxybenzenepropanol
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Synthesis routes and methods I

Procedure details

A solution of the 3-(4-methoxyphenyl)propionic acid in 100 ml of anhydrous ether was added dropwise to a suspension of 1.10 g of lithium aluminum hydride in 50 ml of anhydrous ether with stirring at room temperature over 20 minutes. After stirring at room temperature for 30 minutes, the mixture was refluxed for 1 hours. After cooling, water was added with ice cooling, and the mixture was made acidic by further addition of 10% hydrochloric acid and then extracted with ether. The organic layer was washed with saturated aqueous solution of sodium chloride, driven over anhydrous magnesium sulfate and concentrated under reduced pressure to give 5.06 g of 3-(4-methoxyphenyl)propanol.
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1.1 g
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50 mL
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Synthesis routes and methods II

Procedure details

Methyl sulphonyl chloride (12.5 g, 0.11M) was added dropwise to a stirred solution of p-methoxyphenylpropanol (16.6 g, 0.10M) in dichloromethane (60 ml)/pyridine (20 ml) at 0° C. The reaction mixture was maintained at 0° C. for 12 hours, then diluted with dichloromethane (250 ml) and washed with hydrochlorid acid (5×50 ml of 5M.1-1). The solution was washed with water, dried (MgS04) and the solvent was evaporated off under reduced pressure to give 3-(4-methoxyphenyl)propan-1-ol, methane sulphonate (20 g), as a colourless crystalline solid, m.p. 41-42° C. (pentane).
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12.5 g
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16.6 g
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20 mL
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60 mL
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250 mL
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Synthesis routes and methods III

Procedure details

2.26 g (14.87 mmoles) of 3-(4-hydroxyphenyl)-1-propanol were dissolved in dry acetone (20 ml) and potassium carbonate (2.05 g, 14.87 mmoles) was added, followed by methyl iodide (MeI) (2.11 g, 14.87 mmoles). The mixture was kept at reflux in a water bath at 60-70° C. for 48 h. After that period of time, it was diluted with water and the acetone was removed at reduced pressure. Extraction was performed with diethyl ether, and the result was washed with water, dried over sodium sulphate, filtered and the solvent was evaporated in a vacuum to give an oil (2.35 g) (94.93% yield) of 3-(4-methoxyphenyl)-1-propanol.
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2.26 g
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20 mL
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2.05 g
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2.11 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the stereochemistry of 3-(4-Methoxyphenyl)propan-1-ol in biological systems?

A: Research suggests that the stereochemistry of this compound plays a crucial role in its biological activity, specifically in enzyme-mediated reactions. A study utilizing deuterium labeling experiments demonstrated that baker's yeast selectively reduces the double bond of (Z)-α-ethoxycinnamaldehyde to produce the (1R,2S,3R)-[1,2,3-3H2]-2-ethoxy-3-(4-methoxyphenyl)propan-1-ol enantiomer. [] This highlights the stereospecificity of the enzymatic reduction, indicating that biological systems may differentiate between the enantiomers of this compound.

Q2: Has this compound been found in natural sources, and what is its significance in these sources?

A: While the provided research doesn't explicitly state the natural occurrence of this compound, it serves as a key building block in the total synthesis of Tedarene A. [] Tedarene A, a macrocyclic diaryl ether heptanoid found in the marine sponge Tedania ignis, exhibits inhibitory effects on nitric oxide production. The successful synthesis of Tedarene A using this compound as a starting material underscores the compound's utility in constructing complex natural products with potential therapeutic applications.

Q3: What analytical techniques are commonly employed to characterize and study this compound?

A: Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential tools for characterizing this compound. Researchers utilize 1D (1H and 13C) and 2D (COSY, HMQC, HMBC) NMR spectra to elucidate the compound's structure and connectivity. [] Additionally, high-resolution mass spectrometry provides precise molecular weight information, confirming the compound's identity. [, ] These techniques are crucial for confirming the structure and purity of synthesized or isolated this compound.

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